2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)-
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Overview
Description
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- is a chemical compound with a complex structure that includes a benzoxazolone core substituted with benzoyl, chloro, and chloroacetyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzoxazolone Core: The initial step involves the cyclization of an appropriate ortho-aminophenol with a suitable carboxylic acid derivative to form the benzoxazolone core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro groups in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoxazolone derivatives.
Scientific Research Applications
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-methyl-: Similar structure but with a methyl group instead of a chloroacetyl group.
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-ethyl-: Similar structure but with an ethyl group instead of a chloroacetyl group.
Uniqueness
2(3H)-Benzoxazolone, 6-benzoyl-5-chloro-3-(chloroacetyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for specific applications where these properties are desired.
Properties
CAS No. |
95923-43-6 |
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Molecular Formula |
C16H9Cl2NO4 |
Molecular Weight |
350.1 g/mol |
IUPAC Name |
6-benzoyl-5-chloro-3-(2-chloroacetyl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H9Cl2NO4/c17-8-14(20)19-12-7-11(18)10(6-13(12)23-16(19)22)15(21)9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
PYXRVMVOLIFSLH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2Cl)N(C(=O)O3)C(=O)CCl |
Origin of Product |
United States |
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